

# An In-depth Technical Guide to m-PEG10-Tos: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *m*-PEG10-Tos

Cat. No.: B609232

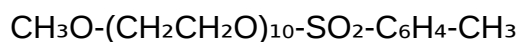
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This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-tosylate with 10 ethylene glycol units (**m-PEG10-Tos**). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications, particularly in the realm of bioconjugation and as a linker in novel therapeutic modalities.

## Chemical Structure and Core Properties

**m-PEG10-Tos** is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy group at one terminus and a tosylate group at the other. The PEG linker, composed of 10 repeating ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.<sup>[1][2]</sup> The tosylate group is an excellent leaving group, making this reagent highly effective for nucleophilic substitution reactions.<sup>[1][2]</sup>

The chemical structure of **m-PEG10-Tos** is as follows:



A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Core Properties of **m-PEG10-Tos**

Property	Value	Reference
Chemical Formula	C <sub>26</sub> H <sub>46</sub> O <sub>12</sub> S	[3]
Molecular Weight	582.7 g/mol	
CAS Number	211859-75-5	
Appearance	To be determined; likely a solid or viscous liquid	-
Solubility	Soluble in aqueous media and DMSO	
Purity	Typically >95%	

## Physicochemical Characteristics

### Solubility and Stability

The presence of the polyethylene glycol chain makes **m-PEG10-Tos** soluble in water and many organic solvents. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. If stored as a solution, it should be aliquoted and kept at -20°C for up to one month. The product is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

### Reactivity

The key to the utility of **m-PEG10-Tos** lies in the reactivity of the tosylate group. Tosylate is a superb leaving group, readily displaced by nucleophiles such as amines (-NH<sub>2</sub>) and thiols (-SH). This reactivity allows for the covalent attachment of the m-PEG10 moiety to a variety of molecules, including proteins, peptides, and small molecule drugs.

## Experimental Protocols

The primary application of **m-PEG10-Tos** is in PEGylation, the process of covalently attaching PEG chains to other molecules. This section provides a detailed, representative protocol for the PEGylation of a protein via its lysine residues.

### PEGylation of a Protein with m-PEG10-Tos

This protocol describes the covalent attachment of **m-PEG10-Tos** to the primary amines of lysine residues on a target protein.

Materials:

- Target protein
- **m-PEG10-Tos**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM borate buffer, pH 8.5. Avoid buffers containing primary amines like Tris.
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
- Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry)

Procedure:

- Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Reagent Preparation: Immediately before use, dissolve **m-PEG10-Tos** in the reaction buffer to create a stock solution (e.g., 10-100 mM).
- PEGylation Reaction:
  - Add the **m-PEG10-Tos** stock solution to the protein solution. The molar ratio of **m-PEG10-Tos** to protein will need to be optimized but can range from 10:1 to 100:1.
  - Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 2 to 24 hours, depending on the reactivity of the protein.
- Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted **m-PEG10-Tos**. Incubate for 1 hour at room temperature.

- **Purification:** Purify the PEGylated protein from the reaction mixture to remove unreacted protein, excess PEG reagent, and reaction byproducts using an appropriate chromatography method.
- **Characterization:** Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.

## Applications in Research and Drug Development

### Bioconjugation and PEGylation

**m-PEG10-Tos** is widely used for the PEGylation of therapeutic proteins and peptides. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals by:

- Increasing hydrodynamic size, which reduces renal clearance and extends circulatory half-life.
- Shielding the protein from proteolytic degradation.
- Improving solubility, especially for hydrophobic molecules.
- Reducing immunogenicity and antigenicity.

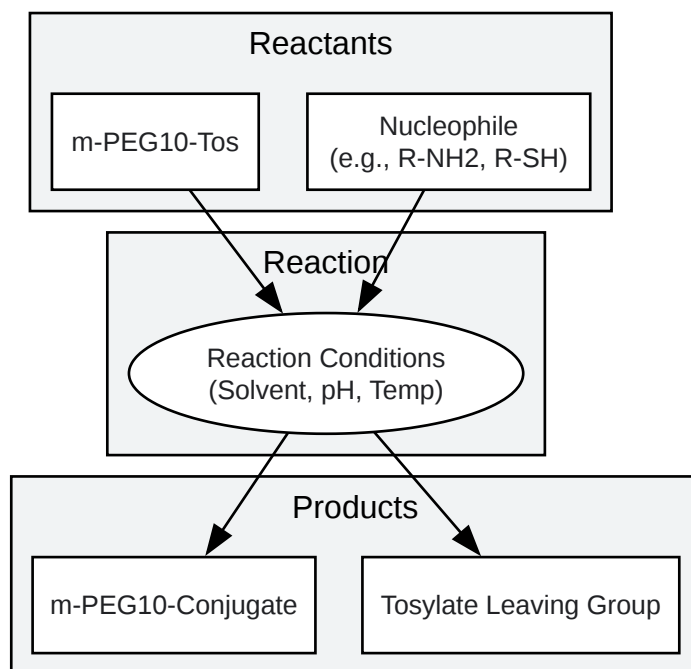
### Linker for PROTACs

In the rapidly evolving field of targeted protein degradation, **m-PEG10-Tos** serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC influences its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

## Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **m-PEG10-Tos**.

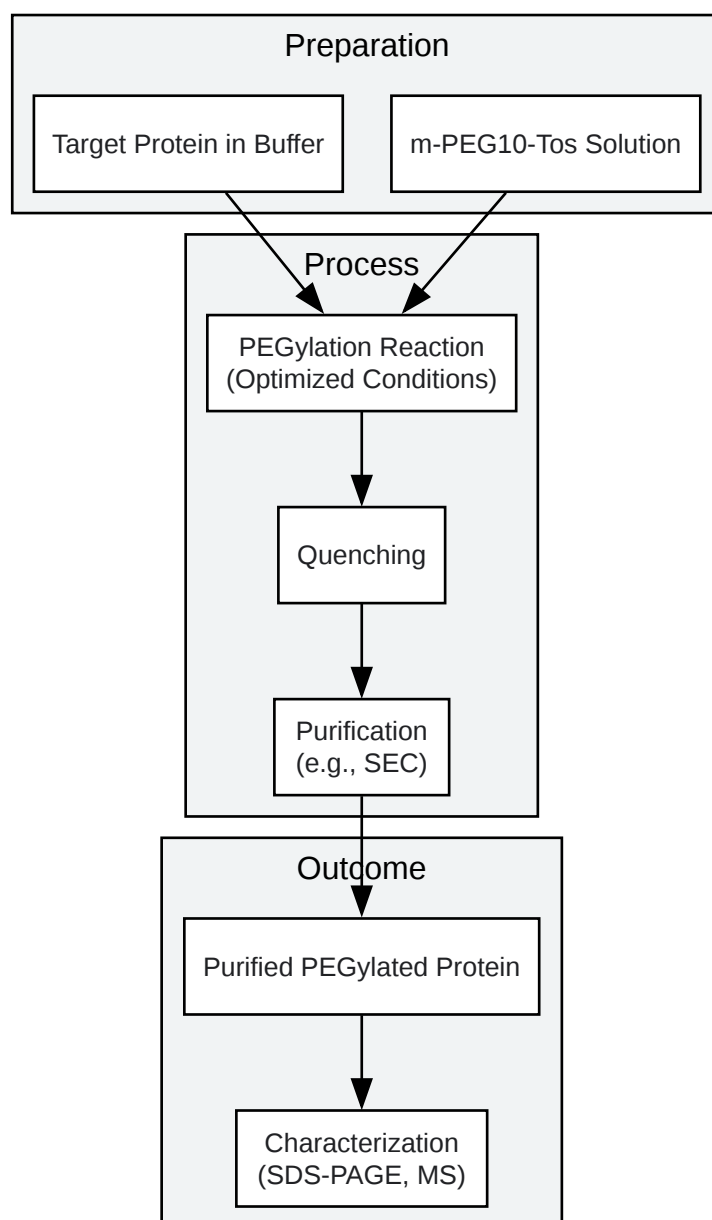
## General Nucleophilic Substitution Workflow



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Caption: Nucleophilic substitution reaction of **m-PEG10-Tos**.

## Protein PEGylation Workflow



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Caption: Step-by-step workflow for protein PEGylation.

## Safety and Handling

While specific hazard information for **m-PEG10-Tos** is not extensively documented, general laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves

and safety goggles. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

## Conclusion

**m-PEG10-Tos** is a valuable chemical tool for researchers and drug developers. Its well-defined structure, coupled with the high reactivity of the tosylate group, makes it an ideal reagent for the PEGylation of biomolecules and the construction of complex therapeutic agents like PROTACs. The hydrophilic PEG spacer offers significant advantages in improving the physicochemical and pharmacokinetic properties of the resulting conjugates. This guide provides the foundational knowledge required for the effective utilization of **m-PEG10-Tos** in a research and development setting.

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## References

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- 2. cenmed.com [cenmed.com]
- 3. m-PEG10-Tos [cnreagent.com]
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